molecular formula C12H12N2O2 B1616725 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione CAS No. 6306-73-6

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione

Cat. No. B1616725
CAS RN: 6306-73-6
M. Wt: 216.24 g/mol
InChI Key: YNHQGNHVHHZPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione, also known as BMPPD, is an organic compound belonging to the family of pyrimidine derivatives. This compound is widely used in organic synthesis, as a reagent in organic chemistry, and as a pharmaceutical intermediate. BMPPD is also known to be involved in some biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

Anticancer Activity

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione has shown significant potential in the field of cancer research. For instance, 1,2,4-oxadiazole derivatives, which are structurally similar to our compound of interest, have exhibited significant anti-cancer activity when evaluated against human cancer cell lines .

Anti-inflammatory and Analgesic Properties

The compound has also been associated with anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new therapeutic agents in the treatment of conditions associated with inflammation and pain .

Antidiabetic Activity

The compound has shown potential in the treatment of diabetes. This is due to its antihyperglycemic properties, which could be beneficial in the management of blood glucose levels .

Antimicrobial Properties

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione has demonstrated antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents .

Antiparasitic Activity

The compound has shown antiparasitic properties, suggesting its potential use in the treatment of parasitic infections .

Antiviral Activity

The compound has exhibited antiviral properties, indicating its potential application in the development of antiviral drugs .

Histamine-H3 Antagonist

The compound has shown properties of a histamine-H3 antagonist. This suggests its potential use in the treatment of conditions associated with histamine, such as allergies .

Role in DNA Synthesis

The compound plays a role in the phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate. The produced molecules are then utilized as carbon and energy sources .

properties

IUPAC Name

1-benzyl-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHQGNHVHHZPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285487
Record name 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione

CAS RN

6306-73-6
Record name NSC42047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of thymine (7.68 g, 61 mmol), benzyl bromide (10.55 g, 61 mmol), potassium carbonate (17.05 g, 123 mmol) and DMF (90 mL) was stirred 12 hours at 25° C. The reaction mixture was poured into water (500 mL) and extracted with ethyl acetate (3×200 mL). The combined extract was washed with water (5×100 mL), dried (Na2SO4) and concentrated in vacuo. The residue was crystallized from hexane/ethyl acetate to give 1-benzyl-5-methyl-2,4(1H,3H)-pyrimidinedione (9.4 g, 43.9 mmol), m.p. 170°-173° C.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
17.05 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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